3-Amino-rifamycin S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-rifamycin S is a derivative of rifamycin, a well-known antibiotic produced by the bacterium Amycolatopsis mediterranei. This compound is characterized by the presence of an amino group attached to the rifamycin S structure, which enhances its biological activity and broadens its spectrum of applications. Rifamycins are primarily known for their effectiveness against mycobacterial infections, including tuberculosis and leprosy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-rifamycin S typically involves the modification of rifamycin S through various chemical reactions. One common method includes the introduction of an amino group via nucleophilic substitution reactions. This process often requires specific reagents and conditions to ensure the successful attachment of the amino group without compromising the integrity of the rifamycin core structure.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to facilitate the efficient conversion of rifamycin S to its amino derivative. The process is carefully monitored to maintain the desired reaction parameters and to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-rifamycin S undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the rifamycin core, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule, affecting its reactivity and stability.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, amines, and other nucleophiles.
Major Products:
Scientific Research Applications
3-Amino-rifamycin S has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as an antibiotic and its effectiveness against resistant strains of bacteria.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-rifamycin S involves its interaction with bacterial RNA polymerase, inhibiting the transcription process and ultimately leading to the death of the bacterial cell. The amino group enhances its binding affinity to the enzyme, making it more effective against resistant strains. The molecular targets include the beta subunit of RNA polymerase, and the pathways involved are primarily related to the inhibition of RNA synthesis.
Comparison with Similar Compounds
Rifamycin B: Another derivative of rifamycin with similar antibiotic properties.
Rifampicin: A widely used antibiotic in the treatment of tuberculosis.
Rifabutin: Used in the treatment of mycobacterial infections, particularly in immunocompromised patients.
Uniqueness: 3-Amino-rifamycin S stands out due to its enhanced binding affinity and effectiveness against resistant bacterial strains. The presence of the amino group provides additional sites for chemical modification, allowing for the development of new derivatives with improved properties.
Properties
Molecular Formula |
C37H46N2O12 |
---|---|
Molecular Weight |
710.8 g/mol |
IUPAC Name |
[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-26-amino-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate |
InChI |
InChI=1S/C37H46N2O12/c1-15-11-10-12-16(2)36(47)39-27-26(38)31(44)23-24(32(27)45)30(43)20(6)34-25(23)35(46)37(8,51-34)49-14-13-22(48-9)17(3)33(50-21(7)40)19(5)29(42)18(4)28(15)41/h10-15,17-19,22,28-29,33,41-43H,38H2,1-9H3,(H,39,47)/b11-10-,14-13-,16-12-/t15-,17+,18+,19+,22-,28-,29+,33+,37-/m0/s1 |
InChI Key |
SMPJCQGFZSDIHE-OOGPBZIISA-N |
Isomeric SMILES |
C[C@H]1/C=C\C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)\C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.